molecular formula C8H18ClN B1602471 (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride CAS No. 67358-15-0

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride

Cat. No. B1602471
CAS RN: 67358-15-0
M. Wt: 163.69 g/mol
InChI Key: TZEXNFFUFLKVIV-UHFFFAOYSA-N
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Description

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride, also known as TMCM-HCl, is an organic compound that has been studied for its various applications in scientific research. TMCM-HCl has been found to be a useful reagent for organic synthesis and is also an important precursor for the synthesis of N-heterocyclic carbenes. In addition, TMCM-HCl has been studied for its potential applications in biochemistry and physiology, as well as its advantages and limitations for use in laboratory experiments.

Scientific Research Applications

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride has been studied for its potential applications in various scientific research areas. It has been found to be a useful reagent for organic synthesis, as it can be used in the preparation of N-heterocyclic carbenes. In addition, (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride has been studied for its potential applications in biochemistry and physiology. It has been found to be a useful tool for the study of protein-protein interactions, as well as for the study of enzyme-substrate interactions.

Mechanism Of Action

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride works by binding to the active site of an enzyme, thereby inhibiting its activity. This inhibition of enzyme activity can be used to study the structure and function of enzymes, as well as to identify potential drug targets. In addition, (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride can be used to study the effects of various environmental factors on enzyme activity.

Biochemical And Physiological Effects

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of protein-protein interactions, as well as an inhibitor of enzyme-substrate interactions. In addition, (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride has been found to have anti-inflammatory and anti-oxidative properties, as well as to have potential applications in the treatment of cancer.

Advantages And Limitations For Lab Experiments

The use of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride in laboratory experiments has a number of advantages. It is a relatively inexpensive and easy to obtain reagent, and is also relatively stable. However, there are also some limitations to its use in laboratory experiments. (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride is not soluble in water, and must be dissolved in organic solvents such as methanol or dimethyl sulfoxide. In addition, (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride is relatively toxic, and must be handled with caution.

Future Directions

The potential applications of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride in scientific research are numerous. Future research could focus on the use of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride as an inhibitor of protein-protein interactions and enzyme-substrate interactions, as well as its potential applications in the treatment of cancer. In addition, future research could focus on the use of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride as a tool for the study of environmental factors on enzyme activity, as well as its potential applications in the study of drug targets. Finally, further research could focus on the development of more efficient and cost effective methods for the synthesis of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride.

properties

IUPAC Name

(2,2,3,3-tetramethylcyclopropyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7(2)6(5-9)8(7,3)4;/h6H,5,9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEXNFFUFLKVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592126
Record name 1-(2,2,3,3-Tetramethylcyclopropyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride

CAS RN

1199773-81-3, 67358-15-0
Record name Cyclopropanemethanamine, 2,2,3,3-tetramethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2,3,3-Tetramethylcyclopropyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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